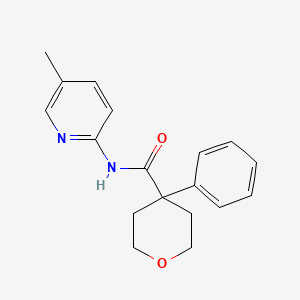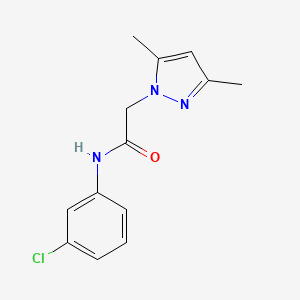
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. DPA is a pyrazolylacetamide derivative that has been synthesized and studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may exert its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been reported to modulate the activity of enzymes involved in the regulation of glucose metabolism and oxidative stress.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been reported to modulate the activity of enzymes involved in glucose metabolism and oxidative stress. In addition, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been reported to exhibit analgesic and antipyretic activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments.
However, there are also limitations to the use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in laboratory experiments. One limitation is that the mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide and its potential targets in the body. This could lead to the development of new therapeutic agents based on the structure of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Another direction is to study the potential use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of various diseases. For example, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit anti-cancer properties, and further studies could explore its potential use in cancer therapy.
In addition, future studies could investigate the potential use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in combination with other drugs to enhance its therapeutic effects. This could lead to the development of new drug combinations for the treatment of various diseases.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, and has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Despite its limitations, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in laboratory experiments, and there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazolylacetamide derivative. The reaction is carried out under reflux conditions in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-11(2)7-14(6-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJUAYZSLWREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)




![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)


![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)